1,4-Hexadiene

Catalog No.
S622874
CAS No.
592-45-0
M.F
C6H10
M. Wt
82.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Hexadiene

CAS Number

592-45-0

Product Name

1,4-Hexadiene

IUPAC Name

(4E)-hexa-1,4-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+

InChI Key

PRBHEGAFLDMLAL-GQCTYLIASA-N

SMILES

CC=CCC=C

Solubility

Insol in water; sol in ether, ethanol, and benzene

Synonyms

1,4-hexadiene

Canonical SMILES

CC=CCC=C

Isomeric SMILES

C/C=C/CC=C

Organic Synthesis:

  • Precursor for Functionalized Molecules: 1,4-Hexadiene serves as a versatile building block for the synthesis of various organic molecules. Its double bonds can undergo various reactions like hydrogenation, metathesis, and Diels-Alder cycloadditions to yield complex molecules with diverse functionalities. Source: Sigma-Aldrich, "1,4-Hexadiene, mixture of cis and trans 99%":

Material Science:

  • Liquid Crystals: Research explores the use of 1,4-hexadiene derivatives in the development of liquid crystals. By introducing specific functional groups, scientists can tune the phase transition behavior and other properties of these materials, potentially leading to novel applications in display technology and sensors. Source: Beilstein Institute for Organic Chemistry, "1,4-Hexadiene":

Environmental Science:

  • Atmospheric Chemistry: Studies investigate the role of 1,4-hexadiene in atmospheric reactions. As a volatile organic compound (VOC), it can react with atmospheric oxidants like ozone and hydroxyl radicals, impacting air quality and contributing to the formation of secondary pollutants. Source: National Institute of Standards and Technology, "1,4-Hexadiene - the NIST WebBook": )

Origin

1,4-Hexadiene can be obtained from various sources, including the fractional distillation of crude oil []. It can also be synthesized through the dehydration of alcohols like 1,4-hexanediol [].

Significance

1,4-Hexadiene serves as a vital intermediate in the production of various chemicals. It's a building block for polymers like nylon and synthetic rubbers []. Additionally, its reactivity due to the presence of double bonds makes it valuable in organic synthesis for further functionalization.


Molecular Structure Analysis

1,4-Hexadiene possesses a linear carbon chain with two double bonds. There are two possible isomers for this compound:

  • cis-1,4-Hexadiene: In this isomer, the two hydrogen atoms attached to the double-bonded carbons are on the same side of the molecule (Z-configuration).
  • trans-1,4-Hexadiene: Here, the hydrogen atoms are on opposite sides of the double bond (E-configuration) [].

The presence of conjugated double bonds (double bonds separated by a single bond) in 1,4-hexadiene allows for delocalization of electrons, creating a more stable molecule compared to isolated double bonds.


Chemical Reactions Analysis

1,4-Hexadiene undergoes various chemical reactions due to the presence of its double bonds. Here are some notable examples:

  • Hydrogenation: 1,4-Hexadiene can react with hydrogen gas (H2) in the presence of a catalyst (like Pd or Pt) to form hexane (C6H14) through addition reaction.

Balanced equation: C6H10 + 2H2 → C6H14

  • Halogenation: The double bonds can react with halogens (Cl2, Br2) to form vicinal dihalides (compounds with two halogen atoms on adjacent carbons).

Balanced equation (using chlorine): C6H10 + Cl2 → C6H8Cl2 (1,2-dichlorohexane)

  • Polymerization: Under specific conditions, 1,4-hexadiene can undergo polymerization reactions to form polymers with repeating units derived from the diene structure.

Note

The specific reaction pathway and product formation depend on reaction conditions, catalysts used, and the type of 1,4-headiene isomer (cis or trans) involved.


Physical And Chemical Properties Analysis

  • Melting Point: -94 °C (cis isomer); -100.4 °C (trans isomer) []
  • Boiling Point: 86-88 °C (cis isomer); 85 °C (trans isomer) []
  • Solubility: Slightly soluble in water; miscible with most organic solvents []
  • Density: 0.77 g/cm³ (approx.) []
  • Stability: Relatively stable under ambient conditions but can readily undergo reactions due to the presence of double bonds.

1,4-Hexadiene is a flammable liquid with a low flash point (around -20 °C) []. It can irritate the skin and eyes upon contact and inhalation may cause respiratory problems.

  • Toxicity: Limited data exists on the specific toxicity of 1,4-headiene. However, it's recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential health hazards [].

Color/Form

Colorless liquid

XLogP3

2.4

Boiling Point

65.0 °C
65 °C @ 760 mm Hg

Flash Point

-6 °F (-21 °C) (CLOSED CUP)

Vapor Density

2.8 (AIR= 1)

Density

0.7000 @ 20 °C/4 °C

Melting Point

-138.7 °C

UNII

17304456C6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

172.31 mmHg
172.6 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7319-00-8
7318-67-4
592-45-0

Associated Chemicals

cis-1,4-Hexadiene;7318-67-4

Wikipedia

(4E)-1,4-hexadiene
1,4-hexadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION BETWEEN ETHYLENE & BUTADIENE WITH A SPECIAL CATALYST.
REACTION OF ETHYLENE WITH BUTADIENE IN THE PRESENCE OF A SPECIAL CATALYST, EG, RHODIUM CHLORIDE OR A TETRAKIS LIGAND NICKEL(0) COMPLEX

General Manufacturing Information

1,4-Hexadiene: ACTIVE

Dates

Modify: 2023-08-15

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